molecular formula C10H8ClNO B12950265 8-Chloro-7-methylisoquinolin-3-ol

8-Chloro-7-methylisoquinolin-3-ol

Cat. No.: B12950265
M. Wt: 193.63 g/mol
InChI Key: VPNYMQPQHFZCRX-UHFFFAOYSA-N
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Description

8-Chloro-7-methylisoquinolin-3-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the isoquinoline class of heterocycles, which are recognized as privileged scaffolds in the development of novel therapeutic agents due to their wide range of pharmacological activities . The structural core of this compound, featuring a hydroxy group at the 3-position, is a key motif for further synthetic elaboration and may contribute to metal-chelating properties, analogous to the well-documented bioactivity of 8-hydroxyquinoline derivatives . Isoquinoline-based molecules are frequently investigated for their potential anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, making them valuable building blocks for constructing targeted libraries . Furthermore, such substituted isoquinolines serve as crucial intermediates in the synthesis of more complex molecular architectures, including those explored as selective kinase inhibitors in oncology research . The specific chloro and methyl substitutions on this isoquinoline scaffold are designed to modulate the compound's electronic and steric properties, which can be pivotal for optimizing interactions with biological targets and fine-tuning pharmacokinetic profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this building block in lead optimization, structure-activity relationship (SAR) studies, and the development of novel multifunctional hybrid molecules.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-7-methyl-2H-isoquinolin-3-one

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7-4-9(13)12-5-8(7)10(6)11/h2-5H,1H3,(H,12,13)

InChI Key

VPNYMQPQHFZCRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CNC(=O)C=C2C=C1)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Anilines with Acrolein

A key synthetic strategy involves the cyclization of 2-methyl-3-chloroaniline with acrolein in the presence of an acid catalyst and a dehydrogenation reagent to form the quinoline or isoquinoline core with chloro and methyl substitutions at the desired positions.

  • Reaction conditions : Organic solvent (typically a lower alcohol with 6 to 8 carbon atoms such as n-octanol or n-heptanol), monobasic inorganic acid (hydrogen chloride or hydrogen bromide), and a dehydrogenation reagent (e.g., iodine, 2-methyl-3-chloronitrobenzene, arsenic acid, vanadic acid, ferric trioxide, tin tetrachloride, chloranil, or phosphomolybdic acid).
  • Temperature : Controlled between 70–80 °C for salt formation, then heated to 145–160 °C during acrolein addition and maintained for 4–10 hours for cyclization completion.
  • Yield : High yields reported, e.g., 96% for 7-chloro-8-methylquinoline under optimized conditions.

Example procedure (adapted from CN111377859A patent):

Step Reagents & Conditions Outcome
1 Mix 2-methyl-3-chloroaniline with n-octanol and 25% HCl in n-octanol, stir at 70–80 °C to form salt Formation of intermediate salt
2 Add dehydrogenation reagent (e.g., 2-methyl-3-chloronitrobenzene or iodine) Oxidative environment for cyclization
3 Dropwise add acrolein at 145–160 °C over 4 hours, maintain temperature for 8 hours Cyclization to form 7-chloro-8-methylquinoline
4 Workup: desolventize, neutralize with KOH to pH 7–8, extract with petroleum ether, wash and dry Isolation of product with ~96% yield

This method avoids the use of sulfuric acid, reducing waste and improving environmental safety.

Acid-Catalyzed Reflux of 2-Aminophenols with Acrolein

Another approach, more general for 8-hydroxyquinoline derivatives, involves refluxing 2-aminophenol derivatives with acrolein in aqueous hydrochloric acid, followed by neutralization and extraction.

  • Procedure : Stirring 2-aminophenol in 6 N HCl under reflux, slow dropwise addition of acrolein (1.5 equivalents), continued reflux for 2 hours.
  • Workup : Cooling, pH adjustment to neutral with NaOH, extraction with ethyl acetate, drying, and purification by flash chromatography.
  • Application : This method is effective for synthesizing 8-hydroxyquinoline derivatives and can be adapted for isoquinolin-3-ol analogs with appropriate substituents.

Microwave-Assisted Synthesis

Microwave irradiation has been used to accelerate the synthesis of isoquinoline derivatives by reacting substituted fluoroarenes with hydroxyisoquinolines at elevated temperatures (~100 °C) for short times (~60 min), yielding substituted isoquinolines efficiently.

Detailed Reaction Parameters and Yields

Parameter Range/Value Notes
Organic solvent n-octanol, n-heptanol (C6-C8 alcohols) Used in 2–15 parts by weight relative to aniline
Monobasic inorganic acid HCl or HBr, 2–4 moles per mole aniline Catalyzes salt formation and cyclization
Acrolein 3–8 moles per mole aniline Key aldehyde for ring formation
Dehydrogenation reagent Iodine, 2-methyl-3-chloronitrobenzene, arsenic acid, etc. 0.5–1.5 moles per mole aniline
Temperature 70–80 °C (salt formation), 145–160 °C (cyclization) Controlled heating critical for yield
Reaction time 4–10 hours Ensures complete cyclization
Yield Up to 96% (for 7-chloro-8-methylquinoline) High efficiency reported

Research Findings and Analysis

  • The cyclization method using 2-methyl-3-chloroaniline and acrolein under acidic and oxidative conditions is the most efficient and environmentally considerate route, avoiding strong mineral acids like sulfuric acid and minimizing waste water generation.
  • The choice of organic solvent and acid catalyst significantly influences the reaction rate and yield.
  • Dehydrogenation reagents such as iodine or nitrobenzene derivatives facilitate the aromatization step, crucial for forming the quinoline/isoquinoline core.
  • Post-reaction neutralization and extraction steps are essential for isolating high-purity products.
  • Adaptations of this method can be used to prepare 8-chloro-7-methylisoquinolin-3-ol by selecting appropriate starting materials and reaction conditions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Cyclization of 2-methyl-3-chloroaniline with acrolein 2-methyl-3-chloroaniline, acrolein HCl/HBr, iodine or nitrobenzene derivative, n-octanol 70–80 °C (salt), 145–160 °C (cyclization), 4–10 h Up to 96% Environmentally friendly, scalable
Acid-catalyzed reflux of 2-aminophenol with acrolein 2-aminophenol, acrolein 6 N HCl Reflux 2 h Moderate to good Suitable for 8-hydroxyquinoline derivatives
Microwave-assisted synthesis 2-fluoro-5-nitrotoluene, 8-hydroxyisoquinoline Microwave heating 100 °C, 60 min ~63% Rapid, efficient for substituted isoquinolines

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-methylisoquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Amino or thiol-substituted isoquinoline derivatives.

Scientific Research Applications

8-Chloro-7-methylisoquinolin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-7-methylisoquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Challenges: highlights a 55% yield for 7-Methoxy-6-methylisoquinolin-8-ol via catalytic hydrogenation, suggesting similar methods may apply to the target compound .
  • Spectral Trends: Aromatic proton shifts in isoquinoline analogs are sensitive to substituent positions, as seen in δ = 7.56 (H–4) for 7-Methoxy-6-methylisoquinolin-8-ol, which would differ in the target due to chloro substitution .

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